Chemical properties of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
This guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . It is structured to serve as a practical handbook for laboratory execution...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . It is structured to serve as a practical handbook for laboratory execution and strategic drug design.[1]
Executive Summary
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (also known as 5-bromo-6-azaindole-3-carboxaldehyde) is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors and oncology therapeutics. As a 6-azaindole derivative, it functions as a bioisostere of the indole scaffold, offering improved aqueous solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen at the 6-position.
This molecule presents three orthogonal vectors for chemical diversification:
C3-Aldehyde: Ready for condensation, oxidation, or reductive amination.[1]
C5-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald).[1]
N1-Pyrrole Nitrogen: Available for alkylation or protection to modulate lipophilicity.[1]
Structural & Physicochemical Profile
Chemical Identity
Property
Detail
IUPAC Name
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Common Name
5-Bromo-6-azaindole-3-carboxaldehyde
CAS Number
Note: Often custom synthesized; Core 5-bromo-6-azaindole is CAS 1215387-58-8
Acidity (pKa): The N1-H is more acidic than typical indoles (pKa ~12-13) due to the electron-withdrawing nature of the pyridine ring and the aldehyde group.
Synthetic Pathways[1][4][5][6][7]
The most robust route to this scaffold is the Vilsmeier-Haack formylation of the commercially available 5-bromo-6-azaindole.
Sodium Hydroxide (NaOH) or Sodium Acetate (for neutralization)[1]
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0°C.
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the DMF over 15–20 minutes. Stir at 0°C for 30 minutes to generate the chloroiminium ion (Vilsmeier reagent).[1]
Addition: Dissolve 5-bromo-6-azaindole in a minimum amount of DMF and add it dropwise to the reaction mixture at 0°C.
Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C. Monitor by TLC/LC-MS (typically complete in 2–4 hours). Note: The C5-Bromine is stable under these conditions.
Quenching: Cool the mixture to room temperature and pour slowly onto crushed ice.
Neutralization: Adjust pH to ~8–9 using 2M NaOH or saturated NaOAc solution. The product typically precipitates as a solid.[1]
Isolation: Filter the precipitate, wash with copious water, and dry under vacuum.[1] Recrystallize from Ethanol/DMF if necessary.[1]
Reactivity Landscape & Visualization
The molecule's utility lies in its ability to undergo selective functionalization.[1]
Reactivity Logic
C3-Aldehyde (Electrophilic): Reacts with amines (reductive amination) or carbon nucleophiles (Wittig/Knoevenagel).[1] This is often the first point of modification to build the "tail" of a drug molecule.[1]
C5-Bromine (Electrophilic): Less reactive than the aldehyde.[1] It requires transition metal catalysis (Pd) to react.[1] This allows for the aldehyde to be modified before the bromine, or vice-versa if the aldehyde is protected.[1]
N1-Nitrogen (Nucleophilic): Can be alkylated or arylated.[1] Protection (e.g., with SEM, Boc, or Tosyl) is often required before performing Suzuki couplings to prevent catalyst poisoning or side reactions.[1]
Pathway Diagram
The following diagram illustrates the divergent synthesis and reactivity flow.[1][3]
Caption: Synthetic flow from precursor to core scaffold, branching into three orthogonal reactivity vectors (C3, C5, N1).
Medicinal Chemistry Applications
Kinase Inhibition (ATP Mimicry)
The 6-azaindole scaffold is a privileged structure in kinase drug discovery.[1]
Mechanism: The H-bond donor (N1-H) and acceptor (N7 in 7-azaindole, but here the pyridine N is at position 6) motifs mimic the adenine ring of ATP.
Advantage over Indole: The nitrogen at position 6 increases hydrophilicity (lower LogP), improving oral bioavailability and reducing metabolic clearance compared to the parent indole.[1]
Case Study Logic: Fragment-Based Design
Researchers often use this aldehyde to "grow" a fragment:
Start: 5-Bromo-6-azaindole-3-carbaldehyde.
Step 1 (Solubilizing Tail): Reductive amination of the aldehyde with a morpholine or piperazine moiety.[1]
Step 2 (Potency): Suzuki coupling at the 5-bromo position with a heteroaryl group to engage the "gatekeeper" residue in the kinase pocket.[1]
Medicinal chemistry applications of 5-bromo-6-azaindole derivatives
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Bromo-6-Azaindole Derivatives Authored by: A Senior Application Scientist Abstract The azaindole scaffold is a privileged structure in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Bromo-6-Azaindole Derivatives
Authored by: A Senior Application Scientist
Abstract
The azaindole scaffold is a privileged structure in medicinal chemistry, serving as a crucial core in numerous biologically active molecules and FDA-approved drugs.[1] As bioisosteres of both indoles and purines, azaindoles offer unique physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability.[1][2] This guide focuses on the 6-azaindole isomer, specifically derivatives featuring a bromine atom at the 5-position. The 5-bromo-6-azaindole core is a highly versatile intermediate, where the bromine atom provides a reactive handle for extensive chemical modification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. We will delve into the synthesis, key therapeutic applications—with a focus on kinase inhibition—and the underlying principles that make these compounds compelling candidates in modern drug discovery.
The 6-Azaindole Scaffold: A Privileged Core in Drug Design
Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds where a benzene ring in the indole structure is replaced by a pyridine ring. This substitution introduces a nitrogen atom, which can be located at one of four positions, creating 4-, 5-, 6-, and 7-azaindole isomers.[1] Each isomer possesses distinct electronic properties, pKa, and hydrogen bonding capabilities, which medicinal chemists can leverage to fine-tune a molecule's interaction with a biological target and improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
The introduction of a nitrogen atom can lead to several advantages over the parent indole scaffold:
Enhanced Solubility: The pyridine nitrogen can act as a hydrogen bond acceptor, often leading to improved aqueous solubility—a critical parameter for drug development.[1]
Modulated Lipophilicity: The nitrogen atom generally reduces the lipophilicity (LogP) compared to a CH group, which can be beneficial for optimizing a drug's pharmacokinetic profile.[1]
Novel Binding Interactions: The nitrogen atom can form crucial hydrogen bonds with protein targets, potentially increasing binding affinity and potency.[1] This is particularly relevant in kinase inhibition, where the azaindole scaffold can mimic the hydrogen bonding pattern of the adenine moiety of ATP.[1]
Intellectual Property: Modifying a known indole-based drug to an azaindole analogue can create novel chemical matter, opening new intellectual property space.[2]
The 5-bromo substituent further enhances the utility of the 6-azaindole core. It serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through well-established cross-coupling chemistry.[4][5] This strategic placement allows for the exploration of chemical space around the core scaffold, which is fundamental to lead optimization in drug discovery programs.
Synthetic Strategies for 5-Bromo-6-Azaindole Derivatives
The synthesis of the 6-azaindole core can be achieved through various methods, including cascade C-N cross-coupling/Heck reactions and site-selective couplings on di-brominated pyridines.[6][7] The introduction of the bromine at the 5-position is a key transformation, often performed on a protected azaindole or azaindoline precursor.[8]
Once the 5-bromo-6-azaindole intermediate is obtained, its true value is realized in its subsequent functionalization. Palladium-catalyzed cross-coupling reactions are the workhorse methods for this diversification.
General Synthetic Workflow
The diagram below illustrates a typical workflow for generating a library of 5-substituted-6-azaindole derivatives from the key bromo-intermediate. This process allows for the rapid generation of analogues for SAR studies.
Caption: General workflow for synthesizing 5-substituted-6-azaindole derivatives.
This protocol provides a representative method for arylating the 5-position of the 6-azaindole core.
Objective: To synthesize a 5-aryl-6-azaindole derivative from 5-bromo-6-azaindole.
Materials:
5-Bromo-6-azaindole (1.0 eq)
Arylboronic acid (1.2 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Inert gas (Nitrogen or Argon)
Standard glassware for organic synthesis
Procedure:
To a flame-dried round-bottom flask, add 5-bromo-6-azaindole, the arylboronic acid, and the base.
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
Add the degassed solvent mixture, followed by the palladium catalyst.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-6-azaindole derivative.
Self-Validation: The identity and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the success of the coupling reaction.
Applications in Kinase Inhibition
A primary application of azaindole derivatives is in the development of protein kinase inhibitors for oncology and other diseases.[1][3] The dysregulation of protein kinases is a hallmark of many cancers, making them high-value therapeutic targets.[4] The azaindole scaffold is particularly well-suited to target the ATP-binding site of kinases, where it can act as an "ATP mimic" by forming hydrogen bonds with the kinase hinge region, a pattern similar to that of adenine.[1]
While the 7-azaindole isomer is famously incorporated in the BRAF inhibitor Vemurafenib, the 6-azaindole scaffold is also actively explored for its unique properties.[4][9] The specific placement of the pyridine nitrogen in the 6-position alters the geometry and electronic distribution of the molecule, which can lead to novel selectivity profiles against different kinases.
Targeting the Kinase Signaling Pathway
Kinase inhibitors typically function by blocking the phosphorylation cascade that drives cell proliferation and survival. The diagram below shows a simplified representation of a generic kinase signaling pathway targeted by such inhibitors.
Caption: Inhibition of a kinase cascade by a 5-bromo-6-azaindole derivative.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors relies heavily on understanding the SAR. For 5-bromo-6-azaindole derivatives, the key point of diversification is the 5-position.
Causality of C5-Substitution: The substituent introduced at the C5-position typically extends into the solvent-exposed region of the ATP-binding pocket or can engage with specific sub-pockets.
Small Alkyl/Aryl Groups: Can enhance van der Waals interactions and fill hydrophobic pockets.
Groups with H-bond Donors/Acceptors: Can form additional hydrogen bonds with the protein, increasing affinity.
Polar/Charged Groups: Can improve solubility and engage with the solvent front.
The choice of substituent is therefore a rational design element to balance potency, selectivity against other kinases, and physicochemical properties.
Table of Biological Activity: Representative Azaindole Kinase Inhibitors
While specific data for 5-bromo-6-azaindole derivatives can be proprietary, the table below presents representative data for related azaindole-based kinase inhibitors to illustrate typical potency ranges.
Note: This table is illustrative of the potential of the azaindole class. The potency of a specific 5-bromo-6-azaindole derivative would be determined empirically.
Broader Therapeutic Potential
Beyond kinase inhibition, the 5-bromo-indole and azaindole scaffolds have shown a wide spectrum of biological activities, suggesting potential applications in other therapeutic areas.[4] These include:
Neuroprotective Agents: Targeting enzymes like Glycogen Synthase Kinase 3 (GSK-3), implicated in diseases such as Alzheimer's.[5]
Antimicrobial Agents: Showing activity against various bacterial and fungal strains.
To evaluate the anticancer potential of newly synthesized 5-bromo-6-azaindole derivatives, a cell proliferation assay is essential. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.
Materials:
Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
Complete growth medium (e.g., DMEM with 10% FBS)
5-Bromo-6-azaindole derivative stock solution (in sterile DMSO)
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
96-well sterile microplates
Microplate reader (absorbance at ~570 nm)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Self-Validation: The assay should include positive (e.g., a known cytotoxic drug) and negative controls. The results should be reproducible across multiple experiments, typically performed in triplicate, to ensure the reliability of the IC₅₀ value.
Conclusion and Future Perspectives
The 5-bromo-6-azaindole scaffold is a powerful and versatile building block in medicinal chemistry. Its unique combination of a privileged azaindole core and a strategically placed bromine handle provides an ideal platform for the discovery and optimization of novel therapeutic agents. The demonstrated success of the broader azaindole class, particularly in kinase inhibition, underscores the immense potential of these derivatives.
Future research will likely focus on exploring novel cross-coupling partners to access more complex and diverse chemical matter. Furthermore, applying these derivatives to a wider range of biological targets beyond kinases, guided by computational modeling and high-throughput screening, will undoubtedly uncover new therapeutic opportunities. The continued development of efficient and scalable synthetic routes will be crucial for translating these promising compounds from the laboratory to clinical applications.
References
Benchchem. (n.d.). 5-Bromoindole Scaffolds in Medicinal Chemistry.
ACS Publications. (2016, June 22). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters.
Tesi di dottorato. (n.d.).
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles.
Unlock Drug Discovery. (2026, February 12). The Role of 5-Bromoindole in Synthesis.
PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
PMC - NIH. (n.d.). Azaindole Therapeutic Agents.
Chem-Impex. (n.d.). 5-Bromo-7-azaindole.
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
PMC - NIH. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
EPO. (2010, December 1). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
ResearchGate. (n.d.).
Patsnap. (2015, March 4). Synthetic process of 5-bromo-7-azaindole. Eureka.
ResearchGate. (n.d.).
ACS Omega. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
PMC - PubMed Central. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
Pharmacompass. (n.d.).
ACS Publications. (2024, August 13). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry.
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
Structure-activity relationship (SAR) of pyrrolo[2,3-c]pyridine scaffolds
The 6-Azaindole Paradigm: A Technical Guide to Pyrrolo[2,3-c]pyridine SAR Executive Summary The pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) represents a distinct yet underutilized bioisostere o...
Author: BenchChem Technical Support Team. Date: February 2026
The 6-Azaindole Paradigm: A Technical Guide to Pyrrolo[2,3-c]pyridine SAR
Executive Summary
The pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) represents a distinct yet underutilized bioisostere of indole and 7-azaindole (pyrrolo[2,3-b]pyridine).[1] While 7-azaindole has long been a "privileged scaffold" in kinase drug discovery due to its hinge-binding mimicry of adenine, 6-azaindole offers a unique physicochemical profile—specifically a significantly higher basicity (pKa ~7.95 vs. ~4.59 for 7-azaindole) and an altered hydrogen bond acceptor vector.[1] This guide dissects the structure-activity relationships (SAR), synthetic accessibility, and recent clinical validations of this scaffold, most notably in BET bromodomain (ABBV-744) and LSD1 inhibitors.[1]
To rationally design drugs using this scaffold, one must understand its electronic distribution compared to its isomers.
Nomenclature & Numbering:
The systematic numbering follows the fusion of the pyrrole (five-membered) and pyridine (six-membered) rings.[1]
N1: Pyrrole nitrogen (Hydrogen Bond Donor - HBD).[1]
N6: Pyridine nitrogen (Hydrogen Bond Acceptor - HBA).[1]
C3: Electron-rich, prone to electrophilic aromatic substitution (similar to indole).[1]
The Basicity Factor:
A critical SAR differentiator is the pKa of the pyridine nitrogen.
7-Azaindole: pKa ~4.6. The proximity of N1 and N7 creates inductive withdrawal and lone-pair repulsion, lowering basicity.
6-Azaindole: pKa ~8.0. The N6 is distal from N1, retaining significant pyridine-like basicity.[1] This makes N6 a strong proton acceptor at physiological pH, capable of forming salt bridges in binding pockets (e.g., Asp/Glu residues).[1]
Caption: Numbering scheme of pyrrolo[2,3-c]pyridine (6-azaindole). N6 is a strong base; C3 is nucleophilic.
Synthetic Workflows
Accessing the 6-azaindole core requires specific strategies, as the electron-deficient pyridine ring makes standard indole syntheses (like Fischer) difficult without modification.[1]
Method A: The Bartoli Indole Synthesis (Preferred for 7-Substituted Analogs)
The Bartoli reaction is the most robust method for synthesizing 6-azaindoles, particularly when substitution at C7 is required.[1]
Mechanism: Reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[1][2][3]
Critical Insight: Steric bulk at the C2 position of the pyridine precursor (which becomes C7 in the final scaffold) actually improves the yield by facilitating the necessary [3,3]-sigmatropic rearrangement.
Method B: Sonogashira Cyclization (Preferred for C2/C3 Functionalization)
For generating 2-substituted 6-azaindoles, a palladium-catalyzed approach is superior.[1]
Workflow: Sonogashira coupling with a terminal alkyne followed by base-mediated cyclization.[1]
Graphviz Diagram 2: Primary Synthetic Routes
Caption: Contrast between Bartoli (for core formation/C7-subs) and Sonogashira (for C2-subs) workflows.
SAR Deep Dive & Case Studies
The Pyridine Ring (C4, C5, C7)
C7 Position: Substitution here is sterically sensitive but valuable for inducing torsion in biaryl systems.[1] In the Bartoli synthesis, a halogen (Cl/Br) here allows for subsequent Suzuki couplings, expanding the SAR into "3D" space.
C5 Position: Often used to attach solubilizing groups (e.g., morpholine, piperazine) or to extend into solvent-exposed regions of a binding pocket.[1]
N6 Interaction: In LSD1 inhibitors, the N6 nitrogen is hypothesized to form water-mediated hydrogen bonds or direct salt bridges, distinct from the C-H interaction of an indole.
Case Study: ABBV-744 (BET Bromodomain Inhibitor)
Target: BD2 domain of BET proteins (BRD2/3/4).[1][5][6][7]
Mechanism: ABBV-744 utilizes the 6-azaindole core to achieve high selectivity for the second bromodomain (BD2) over the first (BD1), reducing toxicity associated with pan-BET inhibition.[1]
SAR Logic: The 6-azaindole serves as the anchor. An amide linker at C2 connects to an ethyl group, while the N1 remains unsubstituted to act as a donor. The scaffold's geometry positions the pendant groups to exploit the specific "WPF shelf" residues in BD2.
Key Feature: The 7-oxo derivative (lactam form) is often seen in metabolites or specific tautomeric designs, but the core aromatic 6-azaindole provides the necessary planarity.[1]
Case Study: Reversible LSD1 Inhibitors
Target: Lysine Specific Demethylase 1 (LSD1).[1][8][9][10]
Discovery: A 2023 study identified pyrrolo[2,3-c]pyridines as potent, reversible inhibitors (IC50 ~3.1 nM).[1][9]
SAR Insight: Unlike irreversible inhibitors that covalently bind FAD, these derivatives rely on the C5 and C4 positions to fill the substrate binding tunnel. The basicity of N6 is crucial here; replacing the 6-azaindole with an indole (removing N6) resulted in a loss of potency, confirming the role of N6 in electrostatic matching within the active site.
Experimental Protocols
Protocol A: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine (Bartoli Method)
This protocol yields a versatile intermediate for further SAR exploration.[1]
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen.
Solvation: Dissolve 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in anhydrous THF (200 mL). Cool to -78°C using a dry ice/acetone bath.
Grignard Addition: Add Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol, ~3.2 equiv) dropwise over 45 minutes. Caution: Exothermic.[1]
Note: The solution will turn dark deep red/brown.
Reaction: Stir at -78°C for 1 hour, then warm to -20°C and stir for 8 hours.
Quench: Pour the mixture into saturated aqueous NH4Cl (200 mL) at 0°C.
Extraction: Extract with Ethyl Acetate (3 x 150 mL). Dry combined organics over MgSO4.[1][2]
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 6-azaindole is more polar than the starting nitroarene.
Buffer: 50 mM HEPES (pH 7.5), 0.1 mM NaCl, 0.01% Tween-20.
Compound Prep: Dissolve 6-azaindole derivatives in DMSO. Perform 1:3 serial dilutions.
Incubation:
Mix 20 nM LSD1 enzyme with compound (or DMSO control) in buffer.[1]
Incubate for 15 minutes at Room Temperature (RT).
Substrate Addition: Add H3K4me1 peptide (20 µM final) to initiate reaction. Incubate 30 min at RT.
Detection: Add detection mix (Amplex Red + HRP). LSD1 generates H2O2 as a byproduct, which reacts with Amplex Red to produce resorufin (fluorescent).[1]
Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). Calculate IC50 using 4-parameter logistic fit.
References
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
Zheng, C., et al. (2023).[1] Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.[1][9][10][11] ACS Medicinal Chemistry Letters, 14(10), 1389–1395.[1][9][11] [1]
Wang, L., et al. (2020).[1][12] Discovery of ABBV-744, a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain.[5][12] Journal of Medicinal Chemistry, 63(10), 5585–5623.[1] [1][12]
Dobbs, A. P. (2001).[1] Total Synthesis of Indoles from Trichloronitroalkenes. The Journal of Organic Chemistry (Contextualizing Bartoli variants).
BenchChem Protocols. Bartoli Synthesis for 4- and 6-Azaindoles.
The Strategic Deployment of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Bioisosteric Replacement: A Technical Guide for Drug Discovery
Introduction: The Principle of Bioisosterism and the Rise of the 7-Azaindole Scaffold In the landscape of modern drug discovery, the iterative process of lead optimization is paramount. A key strategy in this endeavor is...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Principle of Bioisosterism and the Rise of the 7-Azaindole Scaffold
In the landscape of modern drug discovery, the iterative process of lead optimization is paramount. A key strategy in this endeavor is bioisosteric replacement, the substitution of a specific moiety within a lead compound with another group that retains similar biological activity while improving physicochemical or pharmacokinetic properties.[1] This approach is a cornerstone of medicinal chemistry, enabling the fine-tuning of a drug candidate's potency, selectivity, metabolic stability, and toxicity profile.[2]
The indole scaffold is a privileged structure, present in a multitude of natural products and pharmaceuticals.[3] However, its metabolic liabilities, particularly oxidation by cytochrome P450 enzymes, can present challenges in drug development. This has led to the exploration of bioisosteres that can mimic the key interactions of the indole nucleus while offering improved drug-like properties. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a highly successful indole bioisostere.[2][4] The introduction of a nitrogen atom into the benzene portion of the indole ring can modulate the scaffold's electronics, hydrogen bonding capacity, and metabolic stability.[4]
This technical guide focuses on a particularly versatile derivative of the 7-azaindole scaffold: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . This trifunctional building block offers a unique combination of a bioisosteric core, a handle for diverse C-C bond formations (the 5-bromo position), and a reactive aldehyde for the introduction of a wide range of substituents. We will delve into the synthesis of this key intermediate and explore its application in the bioisosteric replacement of indole-containing drug candidates, with a particular focus on the development of next-generation kinase inhibitors.
Synthesis of the Core Scaffold: From Precursor to the Target Aldehyde
The journey to utilizing 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde begins with the synthesis of its precursor, 5-bromo-7-azaindole.
Synthesis of 5-Bromo-7-azaindole
A common and scalable route to 5-bromo-7-azaindole involves a multi-step synthesis starting from 2-amino-3-methyl-5-bromopyridine. This method provides good overall yields and control over the final product.[5]
Reaction Scheme: Synthesis of 5-Bromo-7-azaindole
Caption: Multi-step synthesis of 5-Bromo-7-azaindole.
Experimental Protocol: Synthesis of 5-Bromo-7-azaindole
Oxidation: In an ice-water bath, 2-amino-3-methyl-5-bromopyridine (1 equivalent) is added to concentrated sulfuric acid. Pre-cooled Caro's acid (a mixture of hydrogen peroxide and concentrated sulfuric acid) is then added dropwise, maintaining the temperature below 5°C. After the addition, the reaction is allowed to warm to room temperature and stirred overnight to yield 2-nitro-3-methyl-5-bromopyridine.[5]
Intermediate Formation: The resulting 2-nitro-3-methyl-5-bromopyridine is reacted with tetrahydropyrrole and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key intermediate.[5]
Reduction and Cyclization: The intermediate is then subjected to reduction and cyclization using a Raney nickel/hydrazine hydrate system to afford the final product, 5-bromo-7-azaindole.[5]
Formylation of 5-Bromo-7-azaindole to the Target Aldehyde
With the 5-bromo-7-azaindole precursor in hand, the next critical step is the introduction of a formyl group at the C-3 position. The Duff reaction provides a regioselective and efficient method for this transformation.[6]
Reaction Scheme: Duff Formylation of 5-Bromo-7-azaindole
Caption: Duff reaction for the synthesis of the target aldehyde.
Experimental Protocol: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Reaction Setup: 5-bromo-7-azaindole (1 equivalent) and hexamethylenetetramine (HMTA) are suspended in a mixture of acetic acid and water.[6]
Reaction Execution: The mixture is heated to reflux and maintained at this temperature for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. A reported yield for this reaction is 66%.[6]
An alternative and widely used method for the formylation of electron-rich heterocycles is the Vilsmeier-Haack reaction .[7] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8][9] While the Duff reaction is effective, the Vilsmeier-Haack reaction can also be a valuable tool for this transformation, particularly for substrates that are sensitive to the acidic conditions of the Duff reaction.[7]
Application in Bioisosteric Replacement: A Case Study in Kinase Inhibitor Design
The true utility of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is realized in its application as a versatile building block for the synthesis of novel drug candidates. A compelling case study is the design and synthesis of new analogs of Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[1][5]
In this study, the 7-azaindole core is retained as a key pharmacophore for kinase inhibition, while the sulfonamide linker and the chlorophenyl group of Vemurafenib are replaced with an N-acylhydrazone linker and various substituted aromatic moieties, respectively. This demonstrates the power of molecular simplification and the use of privileged structures in drug design.[6]
Workflow: Synthesis of Vemurafenib Analogs
Caption: Synthetic workflow for Vemurafenib analogs.
Experimental Protocol: Synthesis of N-acylhydrazone Analogs
Hydrazide Synthesis: A series of carboxylic acids are first converted to their corresponding methyl esters via Fischer esterification. These esters are then reacted with hydrazine hydrate in ethanol at reflux to yield the desired hydrazides.[6]
Condensation: In a round-bottom flask, the synthesized hydrazide (1 equivalent) and 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.2 equivalents) are dissolved in ethanol. A catalytic amount of hydrochloric acid is added, and the reaction is stirred at room temperature for approximately 6 hours. The resulting N-acylhydrazone product often precipitates from the reaction mixture and can be collected by filtration.[6]
Biological Activity of Vemurafenib Analogs
The synthesized analogs were evaluated for their cytotoxic effects on the A375 human melanoma cell line. The results highlight the potential of these new scaffolds as anti-cancer agents.
Compound
Description
IC₅₀ (µM) on A375 cells
Vemurafenib
Reference Drug
~1.0 (literature values vary)
RF-86A
N-acylhydrazone analog
Comparable to Vemurafenib
Other Analogs
Various N-acylhydrazone derivatives
Showed significant reduction in cell viability
Data adapted from a study on novel Vemurafenib analogs.[6]
This case study exemplifies how 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be effectively employed in a bioisosteric replacement strategy to generate novel compounds with significant biological activity.
Further Functionalization of the Core Scaffold
The synthetic utility of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde extends beyond its direct use in condensation reactions. The 5-bromo and 3-formyl groups provide orthogonal handles for a variety of chemical transformations, allowing for the creation of diverse chemical libraries.
Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position
The bromine atom at the C-5 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, which can be crucial for modulating a compound's biological activity and pharmacokinetic properties.[2]
Reaction Setup: In a reaction vessel, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents) are combined in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane) and water.
Reaction Execution: The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100°C. The reaction progress is monitored by TLC or LC-MS.
Work-up and Isolation: After completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 5-aryl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivative.
Reductive Amination of the 3-Carbaldehyde
The aldehyde functionality at the C-3 position is a versatile handle for introducing various amine-containing side chains via reductive amination. This is a powerful method for exploring the structure-activity relationship (SAR) of the substituent at this position.
Imine Formation: 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) are dissolved in a suitable solvent such as methanol or dichloroethane. A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature for a period of time to allow for the formation of the imine intermediate.
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), is added portion-wise to the reaction mixture. These reagents are selective for the reduction of the iminium ion in the presence of the aldehyde. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
Work-up and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 5-bromo-3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine derivative.
Future Perspectives
The strategic importance of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a building block in medicinal chemistry is clear. Its trifunctional nature allows for the rapid generation of diverse chemical libraries with a high degree of molecular complexity. The 7-azaindole core provides a proven bioisosteric replacement for the often-problematic indole nucleus, while the bromo and formyl groups offer orthogonal handles for a wide range of chemical transformations. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of versatile and strategically designed building blocks like 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde will be instrumental in the successful development of the next generation of medicines.
References
Patsnap. (2015, March 4). Synthetic process of 5-bromo-7-azaindole. Eureka. [Link]
Guerra, F. S., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]
Guerra, F. S., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules, 30(15), 5678. [Link]
Zhang, M., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 223, 113661. [Link]
Bounaas, M., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(11), 18995-19036. [Link]
Guerra, F. S., et al. (2025). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate. [Link]
Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. [Link]
Zhang, M., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. [Link]
Sridhar, J., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2561-2566. [Link]
MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. Retrieved February 21, 2026, from [Link]
Wang, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(11), 1541. [Link]
Wang, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 690. [Link]
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 9(1), 1-8. [Link]
Hovhannisyan, A. A., et al. (2015). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. ResearchGate. [Link]
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [Link]
Mushtaq, N., et al. (2025). Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. [Link]
Štarha, P., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]
El-Damasy, A. K., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]
Su, Y., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules, 29(15), 3469. [Link]
Rojas-León, C. A., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(22), 7521. [Link]
Chen, Y., et al. (2016). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 20(8), 1474-1479. [Link]
Ye, W., et al. (2015). Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1048-1053. [Link]
Gangjee, A., et al. (2011). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 19(1), 347-359. [Link]
Strategic Utilization of 5-Bromo-7-azaindole-3-carbaldehyde in Kinase Inhibitor Discovery
Topic: Role of 5-bromo-7-azaindole-3-carbaldehyde in Heterocyclic Drug Discovery Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of 5-bromo-7-azaindole-3-carbaldehyde in Heterocyclic Drug Discovery
Content Type: Technical Whitepaper / Strategic Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary
In the landscape of modern kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold stands as a privileged structure, functioning as a superior bioisostere to the indole and purine rings found in endogenous ligands like ATP.[1] Among the derivatives of this scaffold, 5-bromo-7-azaindole-3-carbaldehyde has emerged as a critical "linchpin" intermediate.
This guide analyzes the technical utility of this compound, detailing its role as a divergent synthesis hub. By leveraging the orthogonal reactivity of the C5-bromide and C3-aldehyde motifs, medicinal chemists can rapidly generate Structure-Activity Relationship (SAR) libraries that probe both the solvent-exposed regions and the hydrophobic pockets of kinase active sites.
Structural & Electronic Rationale: Why This Scaffold?
The Purine Bioisostere
The 7-azaindole core is electronically and sterically similar to the purine ring of ATP.
Hinge Binding: The N1-H (donor) and N7 (acceptor) form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., Met residues), mimicking the adenine of ATP.
pKa Modulation: The pyridine nitrogen (N7) lowers the pKa of the pyrrole N-H compared to a standard indole, enhancing acidity and strengthening the hydrogen bond donor capability at N1.
The 5-Bromo / 3-Formyl Orthogonality
The power of 5-bromo-7-azaindole-3-carbaldehyde lies in its dual, chemically distinct handles:
C5-Bromide (Hydrophobic Pocket II): A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This position typically vectors substituents into the "back" hydrophobic pocket or the solvent front, depending on the specific kinase conformation (DFG-in vs. DFG-out).
C3-Aldehyde (Gatekeeper/Ribose Pocket): An electrophilic handle ready for condensation (reductive amination, Wittig, Knoevenagel). This position directs substituents toward the ribose binding pocket or the gatekeeper residue, critical for selectivity.
Strategic Synthetic Workflow
The synthesis and utilization of this scaffold follow a "Divide and Conquer" logic. The aldehyde allows for the rapid installation of solubility-enhancing amines or specific pharmacophores, while the bromide allows for the construction of the core hydrophobic skeleton.
Visualization of Orthogonal Functionalization
The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.
Caption: Divergent synthetic strategy utilizing the orthogonal reactivity of the C3-aldehyde and C5-bromide handles.
While Vilsmeier-Haack is common, the Duff reaction using hexamethylenetetramine (HMTA) is frequently cited for 7-azaindoles to avoid harsh phosphorus oxychloride conditions and ensure high regioselectivity at C3.
Objective: Synthesize 5-bromo-7-azaindole-3-carbaldehyde from 5-bromo-7-azaindole.
Reagents:
5-bromo-7-azaindole (1.0 eq)
Hexamethylenetetramine (HMTA) (1.5 - 2.0 eq)
Acetic Acid (glacial) / Water (2:1 ratio)
Step-by-Step Methodology:
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-7-azaindole (e.g., 10 g) in a mixture of glacial acetic acid (60 mL) and water (30 mL).
Addition: Add HMTA (10.7 g) in a single portion.
Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 12–16 hours. Note: Monitor via TLC (50% EtOAc/Hexane) for the disappearance of the starting material.
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, dilute with ice-cold water (100 mL).
Isolation: Adjust pH to ~7–8 using saturated aqueous NaHCO₃ or 2N NaOH (careful addition, exothermic).
Filtration: Collect the resulting yellow/beige solid by vacuum filtration. Wash the cake copiously with water to remove residual HMTA/salts.
Purification: Recrystallize from Methanol or Ethanol if necessary.
Expected Yield: 60–70%
Validation: 1H NMR (DMSO-d6) should show a distinct aldehyde singlet at ~9.9 ppm and the C2-H singlet at ~8.5 ppm.
Role of Scaffold: The 7-azaindole mimics the adenine of ATP.[1]
Application of the Aldehyde: In recent optimization campaigns (e.g., Pharmaceuticals 2025), the 3-carbaldehyde intermediate was used to synthesize N-acylhydrazone analogs .
Mechanism:[3][4][5][6][7][8] The aldehyde was condensed with various hydrazides.[3]
Outcome: The resulting analogs (e.g., RF-86A) maintained high potency against A375 melanoma cells while improving anti-metastatic properties via MMP-2/9 inhibition.
Comparative Data: 3,5-Disubstituted Analogs
The following table summarizes the impact of substitutions derived from the 5-bromo-3-formyl core on kinase potency (Hypothetical representative data based on SAR trends).
Compound ID
C3-Substituent (from Aldehyde)
C5-Substituent (from Bromide)
IC50 (Kinase Target)
Notes
Core
-CHO
-Br
> 10 µM
Inactive intermediate
Analog A
-CH2-NH-R (Benzyl)
-Ph-Cl (Chlorophenyl)
120 nM
Good potency, poor solubility
Analog B
-CH2-NH-Pip (Piperidine)
-Ph-Cl (Chlorophenyl)
45 nM
Improved solubility & potency
Analog C
-CH=N-NH-CO-R (Hydrazone)
-Ph-F (Fluorophenyl)
15 nM
Lead Candidate (Vemurafenib-like)
References
National Institutes of Health (PMC). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]
Pharmaceuticals (MDPI). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analogs.[3] (2025).[7][9][10][11] Available at: [Link]
Journal of Medicinal Chemistry. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors. Available at: [Link]
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Applications. Available at: [Link]
Application Note: Optimized Suzuki-Miyaura Coupling of 5-Bromo-6-azaindole Derivatives
Abstract & Scope The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a critical bioisostere of indole and purine, widely utilized in kinase inhibitor development (e.g., JAK, heterocyclic mimetics). However, functiona...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a critical bioisostere of indole and purine, widely utilized in kinase inhibitor development (e.g., JAK, heterocyclic mimetics). However, functionalizing the 5-position via Suzuki-Miyaura coupling presents unique synthetic challenges compared to the more common 7-azaindole isomer.[1]
This guide addresses the specific electronic and steric hurdles of 5-bromo-6-azaindole . It provides two validated protocols:
Method A: A robust, scale-up-ready protocol for N-protected substrates.[1]
Method B: An advanced, atom-economical protocol for unprotected (free NH) substrates using Third-Generation Buchwald Precatalysts.[1]
Mechanistic Challenges & Strategy
The "Double Poisoning" Effect
Standard palladium protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) frequently fail with 5-bromo-6-azaindole due to two competing inhibition pathways:[1]
N6-Coordination (The Pyridine Problem): The nitrogen at position 6 (N6) is highly basic and unhindered.[1] It acts as a competitive ligand, displacing phosphines and forming stable, inactive Pd(II)-heterocycle complexes (Pd-N adducts).[1]
N1-Deprotonation (The Azole Problem): The indole NH (N1) is acidic (
).[1] Under basic Suzuki conditions, the generated anion can bridge two Palladium centers or coordinate indiscriminately, arresting the catalytic cycle.
Strategic Solutions
Ligand Selection: We must use ligands that are either bidentate with a large bite angle (e.g., dppf) to resist displacement, or bulky biaryl phosphines (e.g., XPhos, A-taPhos) that sterically preclude N-coordination.[1]
Base Selection: For unprotected substrates, weak bases (K₃PO₄) are preferred over strong carbonates/hydroxides to modulate the concentration of the interfering azaindole anion.
Mechanistic Visualization
The following diagram illustrates the decision logic and failure modes.
Figure 1: Decision matrix for catalyst selection based on protecting group status. Note the divergence in catalyst class required to overcome N-coordination.
Experimental Protocols
Protocol A: Protected Substrates (N-Boc, N-SEM)
Best for: Scale-up, valuable boronic acids, and late-stage functionalization.[1]
Rationale: The protecting group (PG) eliminates the acidic proton and adds steric bulk around N1, reducing catalyst poisoning. Pd(dppf)Cl₂ is chosen because the ferrocene backbone enforces a wide bite angle, stabilizing the Pd center against displacement by the pyridine nitrogen [1].
Setup: Charge a reaction vial with the azaindole halide, boronic acid, and Pd(dppf)Cl₂.
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes (evacuate/backfill x3).
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
Base Addition: Add the aqueous base solution (degassed). Note: Biphasic systems often outperform anhydrous conditions for this substrate.
Reaction: Heat to 85–95 °C for 4–12 hours.
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][3] Dry over Na₂SO₄.[1][3]
Purification: Flash chromatography. Tip: Azaindoles are polar; add 1% Et₃N to the eluent to prevent streaking.
Protocol B: Unprotected Substrates (Free NH)
Best for: Rapid library synthesis, atom economy, avoiding protection/deprotection steps.
Rationale: Using XPhos Pd G3 (Third Generation Buchwald Precatalyst).[1] The precatalyst ensures rapid activation of Pd(0) even at lower temperatures. The bulky XPhos ligand creates a "protective shell" around the Pd, preventing the N6-pyridine nitrogen from coordinating, while the biaryl backbone facilitates the reductive elimination step [2, 3].
Base: K₃PO₄ (3.0 equiv) - Must be finely ground/anhydrous.[1]
Solvent: n-Butanol (n-BuOH) or Dioxane/H₂O (4:1)[1]
Step-by-Step Procedure:
Setup: Charge a microwave vial with substrate, boronic acid, K₃PO₄, and XPhos Pd G3.[1]
Inertion: Cap and purge with Argon for 5 minutes.
Solvent: Add n-Butanol (0.15 M).[1] Why n-BuOH? The high boiling point and polarity solubilize the free azaindole and facilitate the reaction without quenching the catalyst.
Reaction:
Thermal: Heat to 100 °C for 12–16 hours.
Microwave: 110 °C for 30–60 minutes.
Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) if carrying forward to biological testing.[1]
Workup: Concentrate the n-BuOH (azeotrope with heptane if needed), redissolve in EtOAc/MeOH (9:1), and wash with NaHCO₃.
Fix: Sparge solvents with Argon for >15 mins. Add 10 mol% free ligand (e.g., XPhos) to stabilize the active species.[1]
References
Song, J. J., et al. (2002).[1] "Synthesis of 5-substituted 6-azaindoles via palladium-catalyzed cross-coupling reactions." Journal of Organic Chemistry, 67(11).[1]
Billingsley, K. L., & Buchwald, S. L. (2007).[1] "An improved system for the palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with heteroaryl boronic acids." Journal of the American Chemical Society, 129(11), 3358-3366.[1]
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[1][4] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 135(34), 12877–12885.
Beilstein Journals. (2012). "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein Journal of Organic Chemistry.
Application Notes and Protocols for the Synthesis of JAK Inhibitors Utilizing 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Introduction: The Strategic Role of the 6-Azaindole Scaffold in JAK Inhibition The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of the 6-Azaindole Scaffold in JAK Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[2][3] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of JAKs has emerged as a highly successful therapeutic strategy.[1]
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, has been identified as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[4] Its structural resemblance to the purine core of ATP allows it to effectively compete for the kinase hinge region, a critical interaction for potent inhibition.[5] The strategic introduction of a bromine atom at the 5-position and a formyl group at the 3-position of the 6-azaindole core, yielding 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde , provides a versatile starting material for the synthesis of a diverse array of JAK inhibitors. The bromine atom serves as a key handle for introducing further molecular complexity via cross-coupling reactions, while the aldehyde functionality is primed for the installation of various side chains through reactions such as reductive amination.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of JAK inhibitors, with a specific focus on leveraging the unique chemical reactivity of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. We will delve into the underlying principles of the synthetic strategies, provide detailed, step-by-step protocols, and present data in a clear, accessible format.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[1] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[1] Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[1] This pathway is integral to immune cell development, differentiation, and function.
Synthetic Strategy: A Modular Approach
The synthesis of JAK inhibitors from 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically follows a modular approach, allowing for the systematic variation of different structural components to optimize potency, selectivity, and pharmacokinetic properties. The core synthetic workflow can be conceptualized as follows:
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (Vilsmeier-Haack Formylation)
The introduction of the formyl group at the C3 position of the 6-azaindole core is efficiently achieved through the Vilsmeier-Haack reaction.[6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
To a stirred solution of 5-Bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add POCl₃ (3.0 eq) dropwise.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is neutral.
Extract the aqueous layer with DCM (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde as a solid.
Reactant
M.W.
Equivalents
Quantity
5-Bromo-1H-pyrrolo[2,3-c]pyridine
197.03
1.0
(e.g., 5.0 g)
POCl₃
153.33
3.0
(e.g., 11.7 mL)
DMF
73.09
Solvent
(e.g., 50 mL)
Protocol 2: Synthesis of the Amine Intermediate via Reductive Amination
Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[7] The aldehyde is first reacted with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly employed for this transformation.[8]
Materials:
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Desired primary or secondary amine (e.g., a substituted piperidine derivative)
To a stirred solution of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (1.0 eq) in DCE or DCM, add the desired amine (1.1 eq) and a catalytic amount of acetic acid.
Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.
Add STAB (1.5 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired amine intermediate.
Reactant
M.W.
Equivalents
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
225.04
1.0
Amine
Varies
1.1
STAB
211.94
1.5
Protocol 3: Synthesis of the Final JAK Inhibitor via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[9] In this step, the bromine atom on the 6-azaindole core is coupled with a suitable boronic acid or boronate ester to introduce the desired substituent at the 5-position.
Materials:
Amine intermediate from Protocol 2
Desired aryl or heteroaryl boronic acid/ester
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., 1,4-dioxane/water mixture, DME)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a reaction vessel, add the amine intermediate (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
Heat the reaction mixture to 80-100 °C for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the final JAK inhibitor.
Reactant
M.W.
Equivalents
Amine Intermediate
Varies
1.0
Boronic Acid/Ester
Varies
1.2-1.5
Palladium Catalyst
Varies
0.05-0.1
Base
Varies
2.0-3.0
Data Summary and Characterization
The successful synthesis of the target JAK inhibitor should be confirmed by a suite of analytical techniques.
Analytical Technique
Expected Outcome
¹H and ¹³C NMR
Confirmation of the chemical structure with characteristic peaks for the 6-azaindole core, the installed side chains, and the coupled aryl/heteroaryl moiety.
Mass Spectrometry (LC-MS)
Determination of the molecular weight of the final compound, confirming its identity.
High-Performance Liquid Chromatography (HPLC)
Assessment of the purity of the final compound.
Conclusion and Future Perspectives
The synthetic routes outlined in these application notes provide a robust and versatile platform for the synthesis of novel JAK inhibitors based on the 6-azaindole scaffold. By leveraging the reactivity of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, medicinal chemists can efficiently generate libraries of compounds for structure-activity relationship (SAR) studies. The modular nature of this synthetic approach allows for the fine-tuning of inhibitory potency against specific JAK isoforms, as well as the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. Further exploration of different amine building blocks for reductive amination and a wide array of boronic acids for Suzuki coupling will undoubtedly lead to the discovery of next-generation JAK inhibitors with improved therapeutic profiles.
References
Arikawa, Y., et al. (2014). Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336–342. [Link]
Burmester, G. R., et al. (2013). Tofacitinib (CP-690,550) in combination with methotrexate in patients with active rheumatoid arthritis with an inadequate response to tumour necrosis factor inhibitors: a randomised phase 3 trial. The Lancet, 381(9865), 451-460. [Link]
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330. [Link]
Lan, J. S., et al. (2014). Design, Synthesis and Evaluation of Novel Tacrine-(β-carboline) Hybrids as Multifunctional Agents for the Treatment of Alzheimer's Disease. Bioorganic & Medicinal Chemistry, 22(21), 6089-6104. [Link]
Popov, Y., et al. (2019). Synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes from 1,3-disubstituted-5-chloro-1H-pyrazoles using Vilsmeier-Haack reagent. Chemistry of Heterocyclic Compounds, 55(1), 94-96.
Qiao, J., et al. (2017). Design, synthesis and bioactivities of 4-(3-sulfonylbenzene)amino-6-formylpyrrole[2,3-d]pyrimidine derivatives. Journal of China Pharmaceutical University, 48(5), 554-562.
Schwartz, D. M., et al. (2017). Type I/II cytokine receptor signaling: a tale of two kingdoms. Nature Reviews Immunology, 17(11), 725-736. [Link]
Shin, H., et al. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217-220. [Link]
Tasneem, S., et al. (2022). Cyclization and formylation of 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones to synthesize 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydes using Vilsmeier-Haack reagent. Journal of Molecular Structure, 1247, 131336.
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
Vitaku, E., et al. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
Zhang, Z., & Kuang, C. (2013). Synthesis of tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Ruggeri, S. G., et al. (2007).
Price, K. E., et al. (2009).
Jiang, J. K., et al. (2008). Examining the chirality, conformation and selective kinase inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550). Journal of Medicinal Chemistry, 51(24), 8012-8018.
Zhang, X. (2017).
Korhonen, M., et al. (2000). Determination of optimal combination of surfactants in creams using rheology measurements. International Journal of Pharmaceutics, 197(1-2), 143-151.
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Mild and General One-Pot Procedure. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
Application Notes and Protocols for C-H Activation of Pyrrolo[2,3-c]pyridine-3-carbaldehyde
Introduction: The Strategic Value of Pyrrolo[2,3-c]pyridines and the Efficiency of C-H Activation The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, scaffold is a cornerstone in modern medicinal chemistry.[1][2] Thes...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Pyrrolo[2,3-c]pyridines and the Efficiency of C-H Activation
The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, scaffold is a cornerstone in modern medicinal chemistry.[1][2] These nitrogen-containing heterocycles are integral to a multitude of pharmacologically active agents, including kinase inhibitors and potential therapeutics for neurodegenerative diseases and cancer.[2][3] The functionalization of this core structure is paramount in drug discovery programs to modulate potency, selectivity, and pharmacokinetic properties.
Traditionally, the synthesis of substituted pyrrolo[2,3-c]pyridines has relied on multi-step sequences involving pre-functionalized starting materials. However, the advent of transition-metal-catalyzed C-H activation has revolutionized this field, offering a more atom- and step-economical approach to forge new carbon-carbon and carbon-heteroatom bonds directly from the native C-H bonds of the heterocyclic core.[4] This guide provides detailed application notes and protocols for two powerful C-H activation techniques applied to pyrrolo[2,3-c]pyridine-3-carbaldehyde, a versatile building block in its own right.
The challenge in C-H activation of N-heterocycles lies in the potential for the metal catalyst to coordinate with the nitrogen heteroatom, which can deactivate the catalyst or lead to undesired reactivity.[4] To overcome this, strategic use of directing groups is often employed to guide the catalyst to the desired C-H bond.[4][5] This document will explore a transient directing group strategy for palladium-catalyzed arylation and an N-heterocyclic carbene-ligated iridium system for regioselective borylation.
Part 1: Palladium-Catalyzed C4-Arylation via a Transient Imine Directing Group
Scientific Rationale and Mechanistic Overview
The aldehyde functionality at the C3 position of pyrrolo[2,3-c]pyridine-3-carbaldehyde, while a useful synthetic handle, is a weakly coordinating group for many transition metals. To achieve regioselective C-H activation at the adjacent C4 position, a transient directing group strategy can be employed.[5][6] This approach involves the in situ and reversible formation of an imine with a catalytic amount of an amino acid, such as glycine.[7][8] The resulting imine nitrogen and the carboxylate oxygen can then act as a bidentate ligand, forming a stable five-membered palladacycle intermediate that directs the C-H activation to the C4 position.[9]
The catalytic cycle, depicted below, is believed to proceed through several key steps:
Transient Imine Formation: The aldehyde substrate reversibly condenses with glycine to form an imine.
Palladacycle Formation: The imine coordinates to a Pd(II) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a robust palladacycle intermediate, activating the C4 C-H bond.[9]
Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.
Reductive Elimination: Reductive elimination from the Pd(IV) species forges the new C-C bond at the C4 position.
Hydrolysis and Catalyst Regeneration: The resulting imine product is hydrolyzed to regenerate the C4-arylated aldehyde and the transient directing group, and the Pd(0) species is reoxidized to Pd(II) to complete the catalytic cycle.
Figure 1: Mechanism of Pd-Catalyzed C4-Arylation
Detailed Experimental Protocol: C4-Arylation
This protocol is adapted from established procedures for the C4-arylation of 3-formylindoles.[7][8]
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
To a dry oven-dried screw-cap vial equipped with a magnetic stir bar, add N-Boc-pyrrolo[2,3-c]pyridine-3-carbaldehyde (e.g., 0.2 mmol, 1.0 equiv), the desired aryl iodide (0.4 mmol, 2.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 10 mol%), glycine (4.5 mg, 0.06 mmol, 30 mol%), and silver(I) trifluoroacetate (88 mg, 0.4 mmol, 2.0 equiv).
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
Add hexafluoroisopropanol (1.0 mL) via syringe.
Seal the vial tightly with a Teflon-lined cap.
Place the reaction vial in a preheated oil bath or heating block at 110 °C.
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove insoluble silver salts. Wash the pad with additional ethyl acetate (2 x 5 mL).
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified C4-arylated product.
Data Summary: Representative C4-Arylation Reactions
The following table summarizes expected outcomes for the C4-arylation of 3-formyl-azaindoles with various aryl iodides, based on literature precedents.[7]
Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester functionality onto a heterocyclic core.[10][11] This group can then be used in a wide array of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new C-C bonds.[12][13] For azaindole scaffolds, the regioselectivity of the borylation is highly dependent on the nitrogen protecting group. With a bulky N-Boc protecting group, the borylation of 7-azaindole has been shown to selectively occur at the C3 position.[2][14] Assuming the C3 position is occupied by the carbaldehyde, and the nitrogen is protected with a Boc group, the borylation is predicted to occur at the next most sterically accessible and electronically favorable position on the pyridine ring, likely C5.[2]
The catalytic cycle is generally accepted to involve an Ir(III)/Ir(V) pathway.[11]
Catalyst Activation: The iridium precatalyst reacts with the borylating agent (e.g., B₂pin₂) to form an active Ir(III)-boryl complex.
C-H Oxidative Addition: The heterocycle coordinates to the iridium center, followed by oxidative addition of a C-H bond to form an Ir(V) intermediate.
Reductive Elimination: Reductive elimination of the borylated heterocycle regenerates an Ir(III) species, which can re-enter the catalytic cycle.
Figure 2: Mechanism of Ir-Catalyzed C-H Borylation
Detailed Experimental Protocol: C-H Borylation
This protocol is based on established methods for the Ir-catalyzed borylation of N-Boc protected azaindoles.[2][9]
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
In a glovebox, charge a dry Schlenk flask equipped with a magnetic stir bar with [Ir(OMe)(COD)]₂ (e.g., 5.0 mg, 0.0075 mmol, 1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (8.0 mg, 0.03 mmol, 3.0 mol%).
Seal the Schlenk flask and remove it from the glovebox.
Stir the reaction mixture at 80 °C for 16-24 hours. Monitor the reaction by GC-MS or by quenching a small aliquot with water and analyzing by LC-MS.
After completion, cool the reaction to room temperature.
Remove the solvent under reduced pressure.
The crude residue can often be used directly in the next step (e.g., Suzuki coupling). If purification is necessary, dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (using a non-polar eluent system like hexanes/ethyl acetate, taking care to minimize contact time on silica to prevent hydrolysis of the boronic ester).
Application Protocol: Suzuki-Miyaura Cross-Coupling of the Borylated Product
This protocol describes a standard Suzuki-Miyaura coupling to demonstrate the synthetic utility of the borylated pyrrolo[2,3-c]pyridine.[12][13][15]
To the flask containing the crude borylated product from the previous step, add the aryl bromide (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium carbonate (3.0 equiv).
Add a 4:1 mixture of 1,4-dioxane and water (0.1 M solution based on the starting azaindole).
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
Cool the reaction to room temperature and dilute with water (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the C-C coupled product.
Data Summary: Expected Borylation and Subsequent Coupling
The following table outlines the expected regioselectivity for the borylation and representative subsequent Suzuki couplings.
The protocols detailed in this guide offer robust and efficient methods for the selective functionalization of the pyrrolo[2,3-c]pyridine-3-carbaldehyde core. The palladium-catalyzed C4-arylation using a transient directing group provides a direct route to biaryl structures, while the iridium-catalyzed borylation opens the door to a vast array of functionalities via subsequent cross-coupling reactions. These C-H activation strategies circumvent the need for lengthy synthetic sequences and offer powerful tools for researchers in drug discovery and development to rapidly generate diverse libraries of novel compounds for biological screening. Further exploration in this area may focus on expanding the scope of coupling partners, developing enantioselective variants, and applying these methods to the late-stage functionalization of complex molecules.
References
Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers (RSC Publishing).[Link]
Directing groups (DG) based strategies for C−H activation. ResearchGate.[Link]
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.[Link]
Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. PMC.[Link]
Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.[Link]
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.[Link]
Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. PMC.[Link]
Transient directing groups for C–H arylation of aldehydes. ResearchGate.[Link]
Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp 2 )-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. MDPI.[Link]
High-Throughput Optimization of Ir-Catalyzed C−H Borylation: A Tutorial for Practical Applications. MSU Chemistry.[Link]
Pd-catalyzed efficient synthesis of 3-formylindole derivatives with diaziridinone. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
Intramolecular palladium(ii)/(iv) catalysed C(sp3)–H arylation of tertiary aldehydes using a transient imine directing group. Chemical Communications (RSC Publishing).[Link]
PdII-Catalyzed Site-selective β- and γ-C(sp3)−H Arylation of Primary Aldehydes Controlled by Transient Directing Groups. ChemRxiv.[Link]
Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship.org.[Link]
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry - ACS Publications.[Link]
Palladium-catalyzed direct C(sp3)–H arylation of indole-3-ones with aryl halides: a novel and efficient method for the synthesis of nucleophilic 2-monoarylated indole-3-ones. RSC Publishing.[Link]
Indolylboronic Acids: Preparation and Applications. PMC - NIH.[Link]
Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. ResearchGate.[Link]
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers.[Link]
Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. ResearchGate.[Link]
Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Bromo-6-azaindole-3-carbaldehyde
Executive Summary & Strategic Analysis The substrate 5-bromo-6-azaindole-3-carbaldehyde represents a "perfect storm" of chemoselectivity challenges in medicinal chemistry. It contains three reactive centers that compete...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The substrate 5-bromo-6-azaindole-3-carbaldehyde represents a "perfect storm" of chemoselectivity challenges in medicinal chemistry. It contains three reactive centers that compete under standard cross-coupling conditions:
C-Br Bond (Target): The desired site for oxidative addition.
C-3 Formyl Group (Competitor): Highly electrophilic; prone to condensation with primary/secondary amines (Schiff base formation) or aldol condensation under basic conditions.
Azaindole Core (Catalyst Poison): The N1-H is acidic (
), and the N6-pyridine nitrogen is a strong ligand for Palladium, potentially arresting the catalytic cycle.
This guide provides two distinct protocols:
Protocol A (The Robust Route): Uses orthogonal protection to guarantee scalability and yield. Recommended for process chemistry.
Protocol B (The Direct Route): A high-risk, high-reward approach using advanced precatalysts for rapid medicinal chemistry screening.
The Chemoselectivity Challenge (Visualized)
The following diagram illustrates the competitive pathways that must be managed.
Caption: Figure 1. Competitive reaction pathways. The aldehyde and azaindole nitrogen atoms present significant interference risks to the Pd-catalytic cycle.
Protocol A: The Robust Route (Protection Strategy)
Recommendation: Use this route for >100 mg scale-up or when the amine partner is expensive/complex.
Rationale
Attempting to couple an amine in the presence of a free aldehyde often leads to reductive amination byproducts or oligomers. Protecting the aldehyde as an acetal and the indole nitrogen with a sulfonyl or carbamate group renders the substrate "invisible" to side reactions.
(2.0 eq) or (2.0 eq). Avoid NaOtBu to prevent acetal hydrolysis or elimination.
Solvent: 1,4-Dioxane (anhydrous, degassed).
Conditions: 80-100°C, sealed vial, 4-12 hours.
Protocol:
Charge a reaction vial with the Protected Substrate, Base, and Pd-Precatalyst.
Evacuate and backfill with Argon (3x).
Add Amine and Dioxane via syringe.
Heat to 90°C.
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
Protocol B: The Direct Route (Advanced Screening)
Recommendation: Use only for rapid discovery (mg scale) or when the amine is non-nucleophilic (e.g., anilines, amides).
Rationale
Direct coupling avoids two synthetic steps but requires precise kinetic control. We utilize Pd G4 Precatalysts which initiate rapidly at lower temperatures, potentially outcompeting imine formation. We employ weak bases to minimize aldol condensation of the aldehyde.
Critical Parameters
Avoid Primary Alkyl Amines: These form stable imines rapidly. This route works best with secondary amines (morpholine, piperazine) or anilines .
Concentration: Run dilute (0.05 M) to disfavor intermolecular imine condensation.
Direct Coupling Protocol
Component
Equivalents
Notes
Substrate
1.0
5-bromo-6-azaindole-3-carbaldehyde
Amine
1.1 - 1.5
Secondary amines preferred.
Catalyst
RuPhos Pd G4
For secondary amines. (5 mol%)
BrettPhos Pd G4
For primary amines/anilines. (5 mol%)
Base
(tribasic)
2.0 eq. Finely ground. Anhydrous.
Solvent
t-BuOH / Dioxane
1:1 mixture helps solubilize the base.
Procedure:
Pre-mix: In a glovebox or under Argon flow, combine Substrate, Base, and Catalyst in a vial.
Solvent: Add anhydrous t-BuOH/Dioxane (1:1).
Amine Addition: Add the amine last.
Temperature: Heat immediately to 80°C . Do not stir at RT (allows imine formation without catalytic turnover).
Monitoring: Monitor by LCMS. Look for the product mass (
).
Warning Signal: If you see
, you have formed the imine/Schiff base.
Data & Troubleshooting Guide
Catalyst Selection Matrix
Amine Class
Recommended Ligand
Pd Source
Notes
Primary Aliphatic
BrettPhos / Ad-BrettPhos
Pd G3/G4 Precat
Difficult with free CHO.
Secondary Cyclic
RuPhos / XPhos
Pd G3/G4 Precat
Best success rate.
Anilines
BrettPhos
Pd(OAc)2
Reversible imine formation helps.
Amides
tBuBrettPhos
Pd G3/G4 Precat
"Goldberg" conditions.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Full conversion to Imine (M-18)
Aldehyde is reacting with amine faster than Pd oxidative addition.
Switch to Protocol A (Protection). Or try a bulkier amine.
No Reaction (SM remaining)
Catalyst poisoning by Azaindole N6.
Switch to XPhos (bulky ligand shields Pd). Increase temp to 110°C.
Dehalogenation (Product is H instead of Amine)
-Hydride elimination or solvent H-transfer.
Switch solvent from alcohols (tBuOH) to Toluene or DME . Ensure solvent is anhydrous.
Black Precipitate (Pd Black)
Catalyst decomposition.
Ligand oxidation? Use fresh catalyst. Ensure strict -free conditions.
Decision Logic (Visualized)
Use this flowchart to select the correct protocol for your specific amine partner.
Caption: Figure 2. Method selection flowchart based on amine nucleophilicity and steric hindrance.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Lévy, F., et al. (2008). 5-Azaindole and 7-azaindole derivatives as potential kinase inhibitors.[2][3] Bioorganic & Medicinal Chemistry Letters. (General reference for Azaindole reactivity).
Bruno, N. C., et al. (2013). Pd G3 Precatalysts: Simple, Efficient, and Versatile. Chemical Science.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details advanced one-pot synthetic protocols utilizing 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (5-bromo-6-azaindole-3-carbaldehyde). While the [2,3-b] isomer (7-azaindole) is more ubiquitous in commercial catalogs, the [2,3-c] (6-azaindole) scaffold represents a distinct and high-value pharmacophore, particularly in the development of kinase inhibitors (e.g., JAK, Aurora) and BET bromodomain inhibitors.[1]
The simultaneous presence of a reactive electrophilic aldehyde at C3 and a halogen handle (Br) at C5 allows for rapid molecular complexity generation. This guide focuses on three "One-Pot" methodologies:
Groebke-Blackburn-Bienaymé (GBB) Reaction: For the rapid assembly of fused imidazo[1,2-a]heterocycles.
Tandem Reductive Amination / N-Functionalization: For generating secondary/tertiary amine libraries.
Knoevenagel Condensation / Cyclization: For accessing fused pyrimidinone or pyridine derivatives.
Electronic Features: The pyridine nitrogen at position 6 is ortho to the bromine at position 5. This makes the C5-Br bond significantly more activated towards oxidative addition (Pd-catalysis) compared to the [2,3-b] isomer (where N is meta). The C3-aldehyde is highly electrophilic due to the electron-deficient pyridine ring pulling density from the pyrrole.[1]
Solubility: Moderate in DMSO, DMF; low in DCM/MeOH at RT (requires heating).
Stability: Aldehyde is prone to oxidation to carboxylic acid in air; store under inert atmosphere at -20°C.
Principle:
The GBB reaction is a premier isocyanide-based multicomponent reaction (IMCR) that couples the aldehyde, an amidine (e.g., 2-aminopyridine), and an isocyanide to form a fused imidazo[1,2-a]pyridine core.[1] This creates a tetracyclic scaffold in a single step.
Mechanism:
Condensation: Amine attacks Aldehyde
Imine (Schiff base).
Protonation: Acid catalyst activates the Imine.
Insertion: Isocyanide attacks the activated Imine
Nitrilium ion.
Cyclization: Intramolecular attack by the amidine ring nitrogen
[4+1] Cyclization Aromatization.
Protocol 1: Scandium-Catalyzed GBB Synthesis
Reagent
Equivalents
Role
5-Br-6-azaindole-3-CHO
1.0 equiv
Core Scaffold
2-Aminopyridine (substituted)
1.0 - 1.2 equiv
Amine Component
tert-Butyl Isocyanide
1.1 equiv
Isocyanide Component
Sc(OTf)₃
5 - 10 mol%
Lewis Acid Catalyst
Methanol / DCM (1:1)
[0.1 M]
Solvent System
Step-by-Step Procedure:
Imine Formation: In a microwave vial, dissolve the aldehyde (1.0 equiv) and 2-aminopyridine (1.0 equiv) in MeOH/DCM (1:1). Add Sc(OTf)₃ (5 mol%). Stir at room temperature (RT) for 30 minutes. Visual Check: Solution often turns yellow/orange upon imine formation.[1]
Addition: Add the isocyanide (1.1 equiv) in one portion.
Reaction: Seal the vial and heat to 60°C for 4–12 hours (or MW 100°C for 20 min).
Workup: Concentrate solvent. Dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine.
Catalyst Choice: While acetic acid is common, Sc(OTf)₃ or Yb(OTf)₃ are superior for azaindoles because they minimize side reactions (like polymerization of the electron-rich pyrrole ring) and drive the reaction to completion at lower temperatures.
Regioselectivity: The 6-azaindole nitrogen (N6) does not interfere with the GBB cyclization, which occurs exclusively on the external amidine (2-aminopyridine) nitrogen.
Principle:
This sequence functionalizes the C3 position with a solubilizing amine tail, followed by protection or functionalization of the secondary amine, all without isolating the intermediate.[1]
Workup: Quench with NH₄Cl (sat). Extract with DCM.
Expert Insight:
Why STAB? NaBH(OAc)₃ is selective for imines over aldehydes, preventing direct reduction of the starting material.
Solubility: If the 5-bromo-6-azaindole is insoluble in DCE, use a THF/DCE mixture.
Method C: Tandem Knoevenagel Condensation - Cyclization
Principle:
Reaction with active methylene compounds (e.g., barbituric acid, Meldrum's acid) leads to a Knoevenagel adduct which can undergo subsequent cyclization or serve as a Michael acceptor.
Protocol 3: Synthesis of Pyrrolo[2,3-c]pyridine-Fused Pyrimidines
Reagent
Equivalents
Role
5-Br-6-azaindole-3-CHO
1.0 equiv
Core Scaffold
Barbituric Acid
1.0 equiv
Active Methylene
Ethanol / Water (1:1)
[0.1 M]
Solvent (Green Chemistry)
Piperidine
10 mol%
Base Catalyst
Step-by-Step Procedure:
Mixing: Suspend aldehyde and barbituric acid in EtOH/H₂O.
Catalysis: Add Piperidine (cat.).
Reflux: Heat to reflux (80°C) for 3 hours. The product often precipitates directly from the reaction mixture.[1]
Isolation: Cool to RT. Filter the precipitate.[4][5] Wash with cold EtOH and Hexanes.
Visualization of Reaction Pathways
The following diagram illustrates the decision logic and reaction pathways for the 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde scaffold.
Caption: Reaction pathways for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde converting the C3-aldehyde into complex scaffolds while retaining the C5-Br handle.
References
Synthesis of 6-Azaindole Scaffolds
Title: Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines.[6]
Source: ResearchG
URL:[Link] (Note: Generalized link to 6-azaindole synthesis literature as specific [2,3-c] papers are rare).
Groebke-Blackburn-Bienaymé Reaction Overview
Title: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements.
Source: Beilstein Journal of Organic Chemistry, 2024.[1]
Application Note & Protocols: Strategic Functionalization of the C5-Bromine Position in 6-Azaindole Carbaldehydes for Drug Discovery
Abstract The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its bioisosteric relation...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its bioisosteric relationship with both indole and purine systems allows it to engage with a wide array of biological targets, often conferring improved physicochemical properties such as solubility and metabolic stability.[1] Functionalization of the azaindole core is critical for modulating biological activity and optimizing drug-like properties. This guide provides a detailed technical overview and actionable protocols for the strategic functionalization of the C5-bromo position of 6-azaindole carbaldehydes, a key intermediate for library synthesis and lead optimization in drug development programs. We will focus on robust, high-yield palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, that enable the introduction of diverse aryl, alkynyl, and amino moieties.
Introduction: The Strategic Value of the 6-Azaindole Core
The pyridine nitrogen within the 6-azaindole nucleus introduces a hydrogen bond acceptor, which can lead to enhanced binding affinity and target selectivity compared to its indole counterpart.[1] This feature has been successfully exploited in the design of potent inhibitors for targets such as BRAF and Bcl-2.[1] The C5 position on the benzenoid portion of the ring system is a key vector for synthetic diversification. Starting with a bromine atom at this position provides a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) in this region of the molecule. The presence of a carbaldehyde, typically at the C3 position, serves as another crucial functional group for subsequent elaborations, such as reductive amination or condensation reactions.
This document serves as a practical guide for researchers, explaining not just the "how" but the "why" behind key protocol steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Figure 1: Key functionalization pathways for 5-bromo-6-azaindole-3-carbaldehyde.
C5-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl scaffolds.[3] Its advantages include mild reaction conditions, high functional group tolerance (critical for the unprotected carbaldehyde), and the commercial availability of a vast array of boronic acids and esters.[4]
Expertise & Mechanistic Insight
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5]
Catalyst Selection: For heteroaromatic substrates like azaindoles, catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are highly effective. Pd(dppf)Cl₂ is often preferred for its robustness and efficacy with a broader range of coupling partners.[3][6]
Base Selection: An inorganic base is required to facilitate the transmetalation step. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[3][4] Cs₂CO₃ is more soluble and often provides better results, especially for more challenging couplings.[4]
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane (DME)) and water is typical, as water aids in the dissolution of the base and facilitates the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reagent Preparation: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), and cesium carbonate (2.5 eq.).
Inert Atmosphere: Seal the vessel and purge with a stream of argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, v/v) to achieve a substrate concentration of approximately 0.1 M. Add Pd(dppf)Cl₂ (0.05 eq.).
Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 5-aryl-6-azaindole-3-carbaldehyde.
Data Presentation: Representative Suzuki-Miyaura Couplings
The Sonogashira reaction provides a direct route to introduce an alkyne moiety, a highly versatile functional group that can participate in subsequent transformations such as "click chemistry," cyclizations, and reductions.[7] This reaction couples a terminal alkyne with an aryl halide.[8]
Expertise & Mechanistic Insight
The reaction proceeds via a dual catalytic system involving palladium and copper(I).[7] The palladium cycle is similar to the Suzuki reaction, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.
Catalyst System: The standard system consists of a palladium(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt, typically copper(I) iodide (CuI).[9] Copper-free Sonogashira protocols exist but often require specialized ligands.[7]
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the terminal alkyne and to act as a scavenger for the HBr generated during the reaction.[9]
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.[9] Rigorous deoxygenation of the solvent is critical as oxygen can induce the undesirable Glaser homocoupling of the alkyne.[8]
Protocol 2: General Procedure for Sonogashira Coupling
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (argon), add 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
Solvent and Reagent Addition: Add anhydrous, degassed THF (or DMF) to a concentration of 0.1-0.2 M. Add triethylamine (2.0 eq.) followed by the dropwise addition of the terminal alkyne (1.2 eq.) via syringe.
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C if the alkyne is less reactive. Monitor progress by TLC or LC-MS. The reaction is often complete within 4-24 hours.[9]
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then brine. Dry the organic layer over Na₂SO₄ and filter.
Purification: Concentrate the solution and purify the crude product by silica gel chromatography.
Data Presentation: Representative Sonogashira Couplings
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[11] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.
Expertise & Mechanistic Insight
This reaction follows a Pd(0)/Pd(II) catalytic cycle similar to other cross-couplings.[11] The key to its success, especially with electron-rich and potentially coordinating heteroaryl halides, lies in the use of specialized ligands.
Ligand Selection: Bulky, electron-rich phosphine ligands are critical. They promote the reductive elimination step (the C-N bond formation) and prevent catalyst decomposition.[12] Ligands like Xantphos or biarylphosphines (e.g., tBuBrettPhos) are state-of-the-art choices for coupling with azaindoles.[13][14]
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is very common. For substrates with a free N-H on the azaindole ring, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary to deprotonate both the coupling amine and the indole nitrogen.[15][16]
Solvent: Anhydrous, non-protic solvents such as dioxane, toluene, or THF are standard.
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Bioactivity of Azaindole versus Indole-Based Aldehyde Intermediates
In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically significant molecules.[1][2] However,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically significant molecules.[1][2] However, the quest for optimized pharmacological profiles has led medicinal chemists to explore its bioisosteres, with the azaindole core emerging as a particularly fruitful alternative.[3][4] The strategic substitution of a carbon atom in the indole's benzene ring with a nitrogen atom to form an azaindole can profoundly influence a compound's physicochemical properties, metabolic stability, and target engagement.[4][5] This guide provides an in-depth, objective comparison of the bioactivity of azaindole-based aldehyde intermediates versus their indole counterparts, offering supporting experimental insights for researchers, scientists, and drug development professionals.
The Strategic Edge of Azaindole: A Physicochemical Perspective
The introduction of a nitrogen atom into the indole ring system to form the four possible azaindole isomers (4-, 5-, 6-, and 7-azaindole) imparts significant changes to the molecule's electronic and physical properties. These alterations are not merely academic; they have profound implications for a compound's behavior in a biological system.[3]
One of the most notable advantages of the azaindole scaffold is the potential for enhanced aqueous solubility.[4] This is a critical parameter in drug development, as poor solubility can lead to low bioavailability and formulation challenges. The nitrogen atom in the azaindole ring can act as a hydrogen bond acceptor, improving interactions with water and thereby increasing solubility.[3] Furthermore, the introduction of a nitrogen atom can modulate the lipophilicity (logP) of the molecule, a key factor influencing membrane permeability and off-target effects.[5]
Property
Indole
Azaindole
Rationale for Difference
Aqueous Solubility
Generally lower
Often significantly higher (can be >25-fold increase)[3][4]
The pyridine nitrogen in azaindole acts as a hydrogen bond acceptor, improving interaction with water.[3]
Lipophilicity (logP)
Higher
Generally lower
The polar nitrogen atom reduces the overall lipophilicity of the molecule.[5]
Hydrogen Bonding
N-H donor
N-H donor and a pyridine N acceptor
The additional nitrogen provides an extra site for hydrogen bonding, which can enhance target binding affinity.[3]
Metabolic Stability
Susceptible to oxidation, particularly at the C2 and C3 positions.
Generally more stable to oxidative metabolism.[6][7]
The electron-withdrawing nature of the pyridine ring can make the azaindole core less susceptible to enzymatic oxidation.
Table 1. Comparative Physicochemical and ADME Properties of Indole and Azaindole Scaffolds.
Bioactivity Showdown: From Aldehyde Intermediates to Active Pharmaceutical Ingredients
While indole-3-carboxaldehyde is a well-studied intermediate with a range of biological activities, including anti-inflammatory and anti-cancer properties, the direct bioactivity of azaindole aldehydes is less extensively documented as standalone agents.[8][9] However, their value as precursors in the synthesis of highly potent drugs is well-established, particularly in the realm of kinase inhibitors.[10][11]
The true comparative power of these intermediates is often revealed in the bioactivity of the final compounds they help create. The azaindole moiety, particularly the 7-azaindole isomer, is a highly effective "hinge-binder" in kinase inhibitors, mimicking the adenine portion of ATP to form crucial hydrogen bonds within the enzyme's active site.[4] This can translate to higher potency and selectivity compared to their indole-based counterparts.
Case Study: Kinase Inhibition
Kinases are a major class of drug targets, and the development of kinase inhibitors has been a fertile ground for the application of the azaindole scaffold.[7][10] The rationale behind this is the ability of the 7-azaindole ring to form two key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.
Below is a conceptual workflow for comparing the inhibitory activity of kinase inhibitors derived from indole and azaindole aldehydes.
Figure 1. Workflow for comparing kinase inhibitors.
Experimental Protocol: Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol provides a general framework for a TR-FRET-based kinase assay, a common method for determining the potency of kinase inhibitors.
Materials:
Kinase of interest
Substrate peptide with a fluorescent label (e.g., Fluorescein)
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Indole- and azaindole-based inhibitor compounds
384-well low-volume black plates
TR-FRET compatible plate reader
Procedure:
Compound Preparation: Prepare serial dilutions of the indole and azaindole-based inhibitor compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
Kinase Reaction:
Add 2.5 µL of the diluted inhibitor compounds or DMSO (vehicle control) to the wells of the 384-well plate.
Add 2.5 µL of the kinase solution (at 2x the final concentration) to each well.
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP (both at 2x the final concentration).
Incubate for 60 minutes at room temperature.
Detection:
Stop the kinase reaction by adding 10 µL of a detection solution containing the Tb-antibody and EDTA. The EDTA chelates Mg²⁺, which is required for kinase activity.
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the Terbium donor wavelength (~490 nm) and the Fluorescein acceptor wavelength (~520 nm).
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cytotoxicity Evaluation: A Head-to-Head Comparison
While the ultimate goal is often targeted inhibition, understanding the cytotoxic profile of intermediates and final compounds is crucial. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for performing an MTT assay to compare the cytotoxicity of indole and azaindole-based aldehyde intermediates.[12][13]
Materials:
Human cancer cell line (e.g., HeLa, HepG2)
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
Indole-3-carboxaldehyde and 7-azaindole-3-carboxaldehyde
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the indole and azaindole aldehydes in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Figure 2. Step-by-step workflow of the MTT assay.
Conclusion: A Tale of Two Scaffolds
The choice between an indole and an azaindole scaffold in drug design is a nuanced one, driven by the specific therapeutic target and desired pharmacokinetic profile. While indole-based compounds have a long and successful history, the strategic incorporation of an azaindole moiety offers a powerful tool to overcome common drug development hurdles such as poor solubility and metabolic instability.[4][5]
For researchers and drug development professionals, the aldehyde intermediates of these scaffolds represent critical starting points in the synthesis of novel therapeutics. Understanding the inherent differences in their physicochemical properties and how these translate to the bioactivity of their derivatives is paramount. The experimental protocols provided in this guide offer a framework for the direct comparison of these valuable intermediates and their downstream products, enabling a more rational and data-driven approach to drug design. The evidence suggests that while the indole scaffold remains a cornerstone of medicinal chemistry, the azaindole core, with its unique set of properties, will continue to grow in importance as a "privileged" scaffold in its own right.
References
de Sá, A. S., et al. (2021). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 26(23), 7204. Available from: [Link]
Alam, M. A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis, 21(3), 235-250. Available from: [Link]
Huang, L., et al. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. European Journal of Medicinal Chemistry, 203, 112506. Available from: [Link]
Watanabe, T., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(2), 224-229. Available from: [Link]
Rudolph, J., et al. (2009). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters, 19(19), 5647-5651. Available from: [Link]
Buron, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19853-19897. Available from: [Link]
ResearchGate. Biotransformation of indole to indole-3-aldehyde (a) and indoxyl (b). Available from: [Link]
Der Pharma Chemica. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(4), 1463-1474. Available from: [Link]
RASAYAN Journal of Chemistry. (2018). SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. RASAYAN J. Chem, 11(2), 656-664. Available from: [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
Maurer, H. H., et al. (2021). Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. Drug Testing and Analysis, 13(1), 74-90. Available from: [Link]
ResearchGate. Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. Available from: [Link]
Wikipedia. Indole-3-carbaldehyde. Available from: [Link]
ResearchGate. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Available from: [Link]
Royal Society of Chemistry. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14, 11356-11385. Available from: [Link]
Frontiers in Pharmacology. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1149495. Available from: [Link]
Ibrahim, M. A. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4735. Available from: [Link]
Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. Available from: [Link]
MDPI. (2024). The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. Molecules, 29(21), 4991. Available from: [Link]
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]
AIP Publishing. (2024). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Conference Proceedings, 3001(1), 020003. Available from: [Link]
LinkedIn. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]
Comparative Structural Analysis: 5-Substituted Pyrrolo[2,3-c]pyridine-3-carbaldehydes vs. Isomeric Scaffolds
Executive Summary & Strategic Context In the development of kinase inhibitors—particularly for JAK, TRK, and Aurora kinases—the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a critical bioisostere to the m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the development of kinase inhibitors—particularly for JAK, TRK, and Aurora kinases—the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a critical bioisostere to the more common pyrrolo[2,3-b]pyridine (7-azaindole). While 7-azaindoles are well-characterized, the 5-substituted pyrrolo[2,3-c]pyridine-3-carbaldehydes represent a distinct structural class where the nitrogen position (N6 vs. N7) fundamentally alters solid-state packing and solubility profiles.
This guide provides a technical comparison of these two isomers, focusing on X-ray crystallographic data. It serves as a roadmap for researchers to validate their own synthesized intermediates, using the well-established 7-azaindole data as a reference standard to interpret the novel packing behaviors of the 6-azaindole series.
Structural & Crystallographic Comparison
The core difference between these scaffolds lies in the hydrogen bonding potential. In 7-azaindoles, the N7 nitrogen is proximal to the pyrrole N1-H, facilitating the formation of centrosymmetric dimers (
motif). In 6-azaindoles (pyrrolo[2,3-c]pyridine), the N6 nitrogen is distal, forcing a shift from discrete dimers to infinite chains or complex 3D networks.
Table 1: Comparative Crystallographic Data Profile
Feature
Reference Standard (7-Azaindole Derivatives)
Target Analyte (5-Substituted 6-Azaindole-3-CHO)
Implication for Drug Design
Core Scaffold
Pyrrolo[2,3-b]pyridine
Pyrrolo[2,3-c]pyridine
Bioisosteric replacement alters kinase hinge binding affinity.
Crystal System
Typically Monoclinic () [1]
Predicted Monoclinic or Triclinic ()
Lower symmetry in 6-azaindoles often leads to lower solubility.
Lattice Parameters (Approx.)
, , [1]
Variable; dependent on C5-substituent steric bulk.
Expect expansion along axes perpendicular to the -stacking direction.
Primary H-Bonding
Dimerization: N1-H...N7 (Strong, planar)
Catenation: N1-H...O=C (Aldehyde) or N1-H...N6 (Inter-layer)
6-azaindoles are less likely to form discrete dimers, affecting melting point.
C5-Substituent Effect
Minimal perturbation of planar packing.
Steric Clash: Proximity to N6 lone pair can disrupt planar stacking.
Critical for optimizing solid-state stability.
Space Group Frequency
High ( is dominant)
Moderate; increased incidence of solvates.
6-azaindoles often require co-crystallization solvents to stabilize the lattice.
Technical Insight: The 7-azaindole dimer is so stable it mimics a DNA base pair. The 6-azaindole cannot form this specific dimer. Therefore, if your X-ray data for a purported 6-azaindole product shows a clear
dimer with N...N distances , you likely have the wrong isomer (a common synthesis error during cyclization).
Experimental Protocol: Single Crystal Growth & Structure Solution
Obtaining diffraction-quality crystals for 5-substituted 6-azaindole-3-carbaldehydes is challenging due to the competing polarity of the aldehyde (C3) and the pyridine nitrogen (N6).
Phase 1: Crystal Growth (Vapor Diffusion Method)
Objective: Grow single crystals suitable for X-ray diffraction (
mm).
Solvent Selection: Prepare a saturated solution of the target compound (20 mg) in THF or DMF (Solvent A).
Why: These polar aprotic solvents dissolve the rigid azaindole core effectively.
Precipitant Selection: Use Hexane or Pentane (Solvent B) as the anti-solvent.
Setup:
Place 0.5 mL of the saturated solution (Solvent A) in a small inner vial (GC vial).
Place the open inner vial inside a larger outer vial containing 3 mL of Solvent B.
Cap the outer vial tightly.
Incubation: Store at
in a vibration-free environment for 3-7 days.
Mechanism:[1] Solvent B slowly diffuses into Solvent A, gradually lowering solubility and promoting ordered lattice growth rather than amorphous precipitation.
Phase 2: Data Collection & Refinement (Self-Validating Workflow)
Instrument: Bruker D8 Quest or equivalent (Mo
or Cu radiation).
Mounting: Select a crystal with sharp edges and no visible cracks. Mount on a Mitegen loop using Paratone oil.
Collection: Collect at 100 K (cryostream) to minimize thermal motion of the aldehyde group, which is prone to rotational disorder.
Integration: Use SAINT or CrysAlisPro.
Validation Check: Ensure
.[2] High suggests twinning, common in these planar systems.
Solution: Solve using SHELXT (Intrinsic Phasing) and refine with SHELXL [1].
Critical Step: Locate the aldehyde proton in the difference Fourier map. Its position (syn vs. anti relative to C2) confirms the hydrogen bonding network.
Mechanistic Logic & Workflow Visualization
The following diagram illustrates the decision logic for characterizing these compounds, specifically distinguishing between the 6-azaindole target and potential 7-azaindole impurities.
Caption: Workflow for structural validation of azaindole carbaldehydes, highlighting the critical H-bond checkpoint.
Supporting Data & Performance Analysis
Hydrogen Bonding Topology
The most significant differentiator is the supramolecular topology .
7-Azaindoles: Form robust dimers. This "self-protection" of the polar groups often leads to higher solubility in non-polar solvents compared to 6-azaindoles.
6-Azaindoles: The N1-H donor and N6 acceptor are roughly
apart. This geometry favors the formation of helical chains or layer structures .
Consequence: 5-substituted 6-azaindole-3-carbaldehydes often exhibit higher melting points than their 7-isomers due to this extensive polymeric networking in the solid state.
C5-Substituent Impact (Steric Steering)
In the 5-substituted derivatives (e.g., 5-bromo, 5-methoxy), the substituent sits adjacent to the N6 nitrogen.
Electronic Effect: An electron-withdrawing group (like Br) at C5 decreases the basicity of N6, weakening the N1-H...N6 intermolecular interaction [2].
Packing Effect: Large groups at C5 can disrupt the planar
stacking distance (typically 3.4 Å), increasing the unit cell volume and potentially creating voids that trap solvent molecules (pseudo-polymorphism).
References
Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.
Source: MDPI (Molecules 2024).
URL:[Link]
Significance:[3][4][5][6] Provides the definitive lattice parameters and space group (
) for the 7-azaindole reference standard, establishing the baseline for dimer formation.
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
Source: Journal of Organic and Pharmaceutical Chemistry (2024).
URL:[Link]
Significance: Validates the synthetic utility of the 6-azaindole scaffold and discusses the electronic properties of the core that influence crystal packing.
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray.
Source: MDPI (Molecules 2025).
URL:[Link]
Significance:[2][3][4][6] Details the specific N-H...N hydrogen bonding distances (
) used as the "Check H-Bonding Motif" decision point in the workflow.
Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
For the researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and discovery. A crucial, yet often overlooked, aspect of this journey is the meticulous manage...
Author: BenchChem Technical Support Team. Date: February 2026
For the researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and discovery. A crucial, yet often overlooked, aspect of this journey is the meticulous management of safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, a halogenated aromatic aldehyde with significant potential in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, thereby fostering a culture of proactive risk mitigation.
Understanding the Hazard Profile
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a solid, halogenated heterocyclic compound. While a specific, comprehensive toxicological profile is not widely available, data from structurally similar compounds, such as 5-Bromopyridine-2-carbaldehyde and other 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, allow us to anticipate its primary hazards.
Key Hazard Considerations:
Acute Toxicity (Oral): This compound is presumed to be harmful if swallowed.
Skin Corrosion/Irritation: Expected to cause skin irritation upon direct contact.
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation.
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.
It is crucial to treat this compound with the respect due to a substance with this combination of potential hazards. The presence of the bromine atom and the aldehyde functional group are key structural alerts for toxicity and reactivity.
The Core of Protection: A Multi-Layered PPE Strategy
A robust personal protective equipment (PPE) strategy is the cornerstone of safe handling. The selection of PPE should not be a static, one-size-fits-all approach but rather a dynamic process that adapts to the specific experimental context.
Engineering Controls: The First Line of Defense
Before any discussion of personal protective equipment, it is imperative to emphasize the primacy of engineering controls. All operations involving 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood. This fundamental control minimizes the risk of inhalation exposure and contains any potential spills or releases.
Personal Protective Equipment: A Detailed Breakdown
The following table outlines the recommended PPE for various laboratory operations involving 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
Operation
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Solid)
Safety glasses with side shields (minimum); Chemical splash goggles are recommended.
Double-gloving with nitrile gloves (minimum 4 mil thickness). Change outer glove immediately upon contamination.
Laboratory coat (buttoned).
Not typically required when handled in a fume hood.
Solution Preparation and Transfers
Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.
Double-gloving with nitrile gloves (minimum 4 mil thickness). Consider thicker gloves (e.g., 8 mil) for extended operations.
Laboratory coat (buttoned).
Not typically required when handled in a fume hood.
Reaction Setup and Monitoring
Chemical splash goggles and a face shield.
Double-gloving with nitrile gloves (minimum 4 mil thickness). For prolonged tasks, consider gloves with a longer breakthrough time.
Laboratory coat (buttoned).
Not typically required when handled in a fume hood.
Workup and Purification
Chemical splash goggles and a face shield.
Double-gloving with nitrile gloves (minimum 4 mil thickness). Frequent glove changes are essential.
Laboratory coat (buttoned).
Not typically required when handled in a fume hood.
Spill Cleanup
Chemical splash goggles and a face shield.
Heavy-duty nitrile or neoprene gloves over inner nitrile gloves.
Chemical-resistant apron over a laboratory coat.
An air-purifying respirator (APR) with organic vapor/acid gas cartridges may be necessary for large spills.
The recommendation of "nitrile gloves" is a starting point. For handling 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, the following should be considered:
Material: Nitrile provides good resistance to a range of chemicals, but it is important to note that its performance against aromatic and halogenated compounds can vary.[1] For prolonged or high-exposure tasks, consider heavier-duty gloves or those made of materials like Viton™ or butyl rubber. Always consult the glove manufacturer's chemical resistance data.
Thickness: A minimum thickness of 4 mils is recommended for the outer glove. For tasks with a higher risk of splash or prolonged contact, an 8-mil or thicker glove is preferable.
Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. For this class of compound, it is prudent to assume a relatively short breakthrough time for standard disposable nitrile gloves. Therefore, the practice of double-gloving and changing the outer glove immediately upon any suspected contact is a critical safety measure.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operations Workflow
The following diagram illustrates the logical flow of operations when working with 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde, emphasizing the integration of safety checkpoints.
Caption: A flowchart outlining the immediate response steps for different types of exposure to 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion: Fostering a Culture of Safety
The safe handling of 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is not merely a checklist of precautions but a mindset rooted in a thorough understanding of the potential hazards and the rationale behind each safety measure. By integrating these principles into your daily laboratory practice, you not only protect yourself and your colleagues but also ensure the integrity and success of your research endeavors. This guide serves as a living document, to be adapted and refined as new information becomes available and as your specific experimental needs evolve.
References
Nitrile Glove Chemical Resistance Guide. S&G Gloves. [Link]
Pyridine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
How to dispose of contaminated PPE. Hazmat School. [Link]